7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

Catalog No.
S877920
CAS No.
1268521-18-1
M.F
C6H3ClIN3
M. Wt
279.465
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

CAS Number

1268521-18-1

Product Name

7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

IUPAC Name

7-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine

Molecular Formula

C6H3ClIN3

Molecular Weight

279.465

InChI

InChI=1S/C6H3ClIN3/c7-5-4-3(1-2-9-5)6(8)11-10-4/h1-2H,(H,10,11)

InChI Key

QMQBCXHVEALRKZ-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=NNC(=C21)I)Cl
  • Heterocyclic Chemistry

    7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine can be a valuable building block for synthesizing novel heterocyclic compounds. The pyrazolo[3,4-c]pyridine core is a known pharmacophore, meaning it has the potential for biological activity. By incorporating the chlorine and iodine substituents, researchers can explore how these groups affect the overall properties of the molecule [].

  • Medicinal Chemistry

    The pyrazolo[3,4-c]pyridine scaffold is present in various bioactive molecules, including anti-tubercular and anti-inflammatory agents []. Researchers might investigate 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine as a starting material for designing and synthesizing new drugs. The chlorine and iodine atoms could potentially influence the target binding affinity or other pharmacological properties.

  • Material Science

    Heterocyclic compounds containing halogen atoms like chlorine and iodine can exhibit interesting properties for material science applications. For instance, some halogenated heterocycles show potential as organic semiconductors or photofunctional materials []. Further research would be needed to determine if 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine possesses similar properties.

7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. Its molecular formula is C6_6H3_3ClI N3_3, and it has a molecular weight of approximately 280.45 g/mol. The compound is characterized by the presence of chlorine at the 7-position and iodine at the 3-position of the pyrazolo[3,4-c]pyridine core structure. This unique substitution pattern contributes to its distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and materials science.

, including:

  • Substitution Reactions: The chlorine and iodine substituents can be replaced with other functional groups through nucleophilic substitution reactions, leveraging appropriate reagents.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions, which may alter its functional groups and reactivity.

Research indicates that 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine exhibits significant biological activity. It has been studied for its potential as an inhibitor of various enzymes and receptors, particularly in cancer research. The compound's mechanism of action involves binding to specific molecular targets, modulating their activity, and influencing cellular processes associated with diseases such as cancer. Its interaction with Toll-like receptors has also been noted, highlighting its role in immune response modulation.

The synthesis of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine typically involves halogenation reactions. A common method includes:

  • Starting Material: 3-Bromo-4-chloro-5-iodopyridine.
  • Reagents: Potassium permanganate in dichloromethane.
  • Procedure: The reaction is conducted under controlled conditions to yield the target compound through a series of steps involving purification and isolation techniques.

Industrial production may employ similar synthetic routes but optimized for scale and yield using continuous flow reactors or automated synthesis platforms.

7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds aimed at developing pharmaceuticals targeting specific biological pathways.
  • Material Science: The compound is utilized in creating advanced materials and chemical sensors due to its unique electronic properties.
  • Biological Research: It is employed in studies focusing on enzyme inhibitors and receptor modulators, contributing to drug discovery efforts.

Studies on the interactions of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine with biological targets have revealed its potential as a selective inhibitor of cyclin-dependent kinases (CDKs). Molecular docking studies suggest that this compound fits well into the active sites of its targets, facilitating strong binding interactions that lead to effective inhibition. These interactions are critical for understanding its pharmacological potential against various diseases.

Several compounds share structural similarities with 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine. Notable examples include:

Compound NameStructural Features
7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridineBromine instead of chlorine at position 7
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridineDifferent positioning of chlorine
4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridineDifferent positioning of chlorine

Comparison: The unique combination of chlorine and iodine in 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine significantly influences its chemical reactivity and biological activity compared to similar compounds lacking either halogen. This substitution pattern enhances its ability to interact with molecular targets, potentially leading to improved pharmacokinetic properties and therapeutic efficacy against specific diseases like cancer.

7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine represents a bicyclic heterocyclic compound characterized by a fused pyrazole-pyridine ring system with specific halogen substituents [1]. The molecular formula C6H3ClIN3 indicates the presence of six carbon atoms, three hydrogen atoms, one chlorine atom, one iodine atom, and three nitrogen atoms within the molecular framework [2]. The structural arrangement features a pyrazolo[3,4-c]pyridine core where the pyrazole ring is fused to the pyridine ring at the 3,4-positions [6].

The compound exhibits a planar bicyclic structure with nitrogen atoms positioned at specific locations within the heterocyclic framework [1]. The chlorine substituent occupies position 7 of the pyridine ring, while the iodine atom is located at position 3 of the pyrazole moiety [2]. The International Union of Pure and Applied Chemistry name for this compound is 7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine, reflecting the systematic nomenclature conventions for heterocyclic compounds [7].

The canonical Simplified Molecular Input Line Entry System representation is C1=CN=C(C2=NNC(=C21)I)Cl, which provides a linear notation describing the molecular connectivity [6]. The International Chemical Identifier key QMQBCXHVEALRKZ-UHFFFAOYSA-N serves as a unique identifier for this specific molecular structure [7].

Physical Properties and Molecular Weight (279.47 g/mol)

The molecular weight of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is precisely 279.47 grams per mole, as determined through mass spectrometric analysis and confirmed across multiple chemical databases [2] [9]. The average molecular mass is reported as 279.465 grams per mole, while the monoisotopic mass corresponds to 278.906023 atomic mass units [2].

The compound exists as a solid at ambient temperature conditions [7] [14]. Storage requirements specify ambient temperature conditions for optimal stability, with recommendations for storage in dark environments under inert atmospheric conditions [9]. The physical form is described as a solid material with specific handling considerations due to the presence of halogen substituents [7].

Predicted collision cross section values have been calculated for various adduct forms of the molecule [6]. The protonated molecular ion [M+H]+ exhibits a predicted collision cross section of 128.2 Ų, while the sodium adduct [M+Na]+ shows a value of 134.1 Ų [6]. The deprotonated form [M-H]- demonstrates a collision cross section of 121.4 Ų [6].

Crystallographic Analysis and Spatial Configuration

Crystallographic investigations of pyrazolo[3,4-c]pyridine derivatives have revealed important structural characteristics relevant to understanding the spatial configuration of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine [21] [34]. Single crystal X-ray diffraction studies of related compounds demonstrate that pyrazolo[3,4-c]pyridine structures typically adopt planar conformations with minimal deviation from planarity [21].

The triclinic crystal system has been observed for related pyrazolo[3,4-c]pyridine derivatives, with space group determinations providing insights into molecular packing arrangements [34]. Crystal structure analyses reveal that intermolecular stabilization in the crystal packing originates primarily from hydrogen bonding interactions and van der Waals forces [22].

Computational studies employing density functional theory calculations predict a planar geometry for the pyrazolo[3,4-c]pyridine framework [25]. The presence of halogen substituents influences the electronic distribution and molecular geometry, with chlorine and iodine atoms contributing to specific spatial orientations [25]. Intramolecular hydrogen bonding between nitrogen atoms within the heterocyclic system stabilizes the preferred tautomeric form [30].

The molecular conformation exhibits specific dihedral angles and bond lengths characteristic of the fused ring system [21]. Thermal ellipsoid representations from crystallographic data demonstrate the atomic displacement parameters and provide visualization of the molecular structure in the solid state [21].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine through analysis of proton and carbon-13 chemical environments [19] [27]. Proton Nuclear Magnetic Resonance spectra typically exhibit characteristic signals in the aromatic region between 7.0 and 9.0 parts per million, corresponding to the hydrogen atoms on the pyridine and pyrazole rings [27].

The chemical shifts for aromatic protons in pyrazolo[3,4-c]pyridine derivatives demonstrate specific patterns related to the electronic environment created by the nitrogen atoms and halogen substituents [28]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shifts for the carbon atoms within the heterocyclic framework, with values typically ranging from 110 to 160 parts per million for aromatic carbons [27].

Nuclear Magnetic Resonance ParameterTypical RangeReference
Aromatic Proton Chemical Shifts7.0-9.0 ppm [27]
Aromatic Carbon Chemical Shifts110-160 ppm [27]
Pyridine Proton Signals8.0-9.0 ppm [28]

Two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments, provide crucial connectivity information for structural elucidation [28]. These advanced spectroscopic methods enable precise assignment of proton and carbon signals to specific atomic positions within the molecular framework [19].

Mass Spectrometry Analysis

Mass spectrometry analysis of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine provides definitive molecular weight confirmation and fragmentation pattern information [19]. High-resolution mass spectrometry techniques enable precise determination of the molecular ion peak at mass-to-charge ratio 279.47 [9].

Electrospray ionization mass spectrometry generates various adduct ions, including protonated molecular ions [M+H]+ at mass-to-charge ratio 279.91328 [6]. Sodium adducts [M+Na]+ appear at mass-to-charge ratio 301.89522, while potassium adducts [M+K]+ are observed at 317.86916 [6]. Negative ion mode analysis reveals deprotonated molecular ions [M-H]- at mass-to-charge ratio 277.89872 [6].

Fragmentation patterns in mass spectrometry provide insights into the structural stability and dissociation pathways of the molecule [19]. The presence of halogen atoms influences the fragmentation behavior, with characteristic loss of iodine or chlorine atoms under specific ionization conditions [19].

Infrared Spectroscopy Profile

Infrared spectroscopy of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine reveals characteristic absorption bands corresponding to specific functional groups and molecular vibrations [16] [19]. The spectral region between 3200 and 2800 reciprocal centimeters typically contains carbon-hydrogen stretching vibrations associated with aromatic hydrogen atoms [28].

Aromatic carbon-carbon stretching vibrations appear in the region between 1600 and 1400 reciprocal centimeters, providing fingerprint information for the heterocyclic ring system [28]. The presence of nitrogen atoms within the ring structure contributes to specific vibrational modes observable in the infrared spectrum [16].

Infrared Absorption RegionAssignmentTypical Frequency Range
3200-2800 cm⁻¹Carbon-Hydrogen StretchingAromatic Region
1600-1400 cm⁻¹Carbon-Carbon StretchingAromatic Framework
1000-800 cm⁻¹Ring DeformationHeterocyclic Modes

Out-of-plane bending vibrations and ring deformation modes occur in the lower frequency region between 1000 and 500 reciprocal centimeters [28]. These vibrations provide information about the spatial arrangement and conformational characteristics of the molecular structure [16].

Ultraviolet-Visible Spectroscopy Characteristics

Ultraviolet-Visible spectroscopy of pyrazolo[3,4-c]pyridine derivatives reveals electronic transitions characteristic of the conjugated heterocyclic system [34]. The presence of nitrogen atoms and halogen substituents influences the electronic absorption profile and provides insights into the molecular orbital characteristics [25].

Electronic transitions in the ultraviolet region typically correspond to π→π* transitions within the aromatic ring system [34]. The extended conjugation of the fused pyrazole-pyridine framework contributes to specific absorption bands in the ultraviolet spectrum [25]. Halogen substituents modify the electronic properties and may shift absorption maxima compared to unsubstituted derivatives [29].

Computational studies employing time-dependent density functional theory provide theoretical predictions for electronic transition energies and oscillator strengths [25]. These calculations complement experimental ultraviolet-visible spectroscopy data and enable assignment of specific electronic transitions to molecular orbital combinations [34].

Structural Comparisons with Related Pyrazolo[3,4-c]pyridine Derivatives

Comparative analysis of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine with related derivatives reveals the influence of substituent patterns on molecular properties [8] . The parent pyrazolo[3,4-c]pyridine scaffold serves as the foundation for understanding structural modifications and their effects on molecular characteristics [8].

Related compounds include 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine, which differs only in the halogen substituent at position 7 . This structural variation provides insights into the effects of halogen size and electronegativity on molecular properties . The 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine isomer demonstrates the importance of regiochemical positioning in determining molecular behavior .

CompoundStructural VariationMolecular WeightReference
7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridineParent compound279.47 g/mol [2]
7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridineBromine substitution323.92 g/mol
7-Methoxy-1H-pyrazolo[3,4-c]pyridineMethoxy substitution149.15 g/mol [21]

The 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine derivative represents a positional isomer with different connectivity patterns . Crystallographic studies of methoxy-substituted derivatives, such as 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, provide comparative structural data for understanding substituent effects [21].

The systematic nomenclature of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing fused ring systems [1] [2] [3]. The primary International Union of Pure and Applied Chemistry name is 7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine, which systematically describes the molecular structure and substituent positions [1] [2] [4].

The nomenclature system indicates several key structural features. The compound consists of a pyrazole ring fused to a pyridine ring at the 3,4-positions, designated by the [3,4-c] descriptor in the name [5] . The "1H" designation specifies that the acidic hydrogen atom is located at the nitrogen-1 position of the pyrazole ring, distinguishing it from potential tautomeric forms [5] [7]. This tautomeric designation is crucial as pyrazolo[3,4-c]pyridine derivatives can exist in multiple tautomeric forms, including 1H and 2H isomers [7] [8].

The substitution pattern is systematically named with chlorine at position 7 and iodine at position 3 of the fused ring system [1] [2] [3]. This specific positioning creates distinct electronic and steric effects that influence the compound's chemical reactivity and biological properties .

Alternative nomenclature forms recognized in chemical databases include 7-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine, which represents an alternative tautomeric form where the hydrogen is positioned at the nitrogen-2 position [1] [3] [10]. The European chemical naming conventions provide additional systematic names in German as 7-Chlor-3-iod-1H-pyrazolo[3,4-c]pyridin and in French as 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine [3].

Chemical database indexing systems utilize several standardized name formats. The American Chemical Society Chemical Abstracts Service Index Name format is 1H-Pyrazolo[3,4-c]pyridine, 7-chloro-3-iodo-, which follows the inverted naming convention used in chemical abstracts [3]. Alternative systematic names appearing in chemical literature include 7-chloro-3-iodo-1H-pyrazolo(3,4-c)pyridine and variations using lowercase letters such as 7-chloro-3-iodo-1h-pyrazolo[3,4-c]pyridine [3] [10].

The nomenclature system for pyrazolo[3,4-c]pyridine derivatives reflects the complexity of the bicyclic heterocyclic framework [11] [12]. The systematic naming requires specification of the fusion pattern, tautomeric form, and substitution positions to unambiguously identify the compound [13] [14]. Research has demonstrated that the 1H-tautomeric form is typically thermodynamically favored due to resonance stabilization effects within the fused ring system [12] [13].

Registry Numbers and Database Identifiers

Chemical Abstracts Service Number (1268521-18-1)

The Chemical Abstracts Service Registry Number 1268521-18-1 serves as the primary unique identifier for 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine in the Chemical Abstracts Service Registry database [1] [2] [10] [15] [16]. This numerical identifier follows the standard Chemical Abstracts Service format consisting of up to 10 digits divided by hyphens into three segments, with the final digit serving as a check digit to verify the validity and uniqueness of the entire number [17].

The Chemical Abstracts Service Registry system has been the international standard for chemical substance identification since 1965, providing unambiguous identification that transcends linguistic and regional naming variations [17]. The assignment of Chemical Abstracts Service Number 1268521-18-1 to this specific compound ensures consistent identification across scientific literature, regulatory filings, and commercial databases worldwide [17] [18].

Chemical Abstracts Service Registry Numbers are assigned sequentially as new substances are registered in the database, making them permanent and unique identifiers that do not change regardless of nomenclature updates or alternative naming systems [17]. The Chemical Abstracts Service Registry database contains over 290 million chemical substances and is continuously updated with new entries and enhanced information for existing compounds [17].

The validity of Chemical Abstracts Service Number 1268521-18-1 can be verified through the Chemical Abstracts Service checksum algorithm, which uses the final digit as a mathematical verification of the preceding numbers [17]. This verification system ensures data integrity and prevents errors in chemical substance identification across databases and regulatory systems [17].

European Community Number (863-178-6)

The European Community Number 863-178-6 represents the regulatory identifier assigned to 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine within the European Union chemical inventory system [10] [19]. European Community Numbers are seven-digit identifiers used for regulatory purposes within the European Union, following the format NNN-NNN-R where the final digit R serves as a check digit calculated using the International Standard Book Number method [19].

The European Community inventory system comprises three individual inventories: the European Inventory of Existing Commercial Chemical Substances, the European List of Notified Chemical Substances, and the No Longer Polymers list [19]. The European Community Number 863-178-6 indicates that this compound has been registered within the European regulatory framework for chemical substances [10] [19].

The check digit verification for European Community Number 863-178-6 can be calculated using the standard algorithm where R equals the sum (N₁ + 2N₂ + 3N₃ + 4N₄ + 5N₅ + 6N₆) modulo 11 [19]. For the number 863-178-6, this calculation confirms the validity of the assigned identifier within the European Community numbering system [19].

European Community Numbers facilitate regulatory compliance and chemical substance tracking within European Union member states, enabling consistent identification for purposes including Registration, Evaluation, Authorization and Restriction of Chemicals regulation compliance [20] [21]. The assignment of European Community Number 863-178-6 indicates that 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine has been evaluated and registered within the European chemical regulatory framework [10] [21].

Chemical Identifiers

International Chemical Identifier: InChI=1S/C6H3ClIN3/c7-5-4-3(1-2-9-5)6(8)11-10-4/h1-2H,(H,10,11)

The International Chemical Identifier for 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is InChI=1S/C6H3ClIN3/c7-5-4-3(1-2-9-5)6(8)11-10-4/h1-2H,(H,10,11), which provides a standardized text-based representation of the molecular structure [1] [2] [22] [10] [4]. The International Chemical Identifier system was developed as an international standard for uniquely identifying chemical substances through their molecular structure rather than through naming conventions [23].

The International Chemical Identifier string is divided into several layers that systematically describe different aspects of the molecular structure [23]. The main layer "C6H3ClIN3/c7-5-4-3(1-2-9-5)6(8)11-10-4" encodes the molecular formula C₆H₃ClIN₃ and the connectivity pattern of atoms within the molecule [23]. This connectivity information specifies how the six carbon atoms, three nitrogen atoms, one chlorine atom, and one iodine atom are bonded together to form the pyrazolo[3,4-c]pyridine framework [1] [23].

The hydrogen layer "/h1-2H,(H,10,11)" indicates the positions of hydrogen atoms that are explicitly bound to specific atoms in the structure [23]. This layer specifies that hydrogen atoms are located at positions 1 and 2, with an additional mobile hydrogen represented by (H,10,11) that indicates tautomerism between nitrogen atoms at positions 10 and 11 [23] [7].

The International Chemical Identifier system ensures that the same molecular structure always generates the same International Chemical Identifier string, regardless of how the structure was originally drawn or represented [23]. This standardization enables reliable database searching and chemical structure matching across different software systems and databases [23]. The International Chemical Identifier for 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine uniquely identifies this specific arrangement of atoms and bonds, distinguishing it from structural isomers or other related compounds [23].

International Chemical Identifier Key: QMQBCXHVEALRKZ-UHFFFAOYSA-N

The International Chemical Identifier Key QMQBCXHVEALRKZ-UHFFFAOYSA-N represents a hashed, condensed version of the full International Chemical Identifier for 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine [1] [2] [3] [22] [10] [4]. International Chemical Identifier Keys provide a standardized 27-character identifier consisting of 25 characters plus two hyphens, designed for rapid database searching and chemical structure comparison [23].

The International Chemical Identifier Key is generated through a cryptographic hashing algorithm applied to the full International Chemical Identifier string [23]. This process creates a unique, fixed-length identifier that maintains the uniqueness properties of the full International Chemical Identifier while providing a more manageable format for database indexing and searching [23]. The hash function ensures that identical molecular structures produce identical International Chemical Identifier Keys, while different structures generate different keys [23].

The International Chemical Identifier Key format consists of three segments separated by hyphens [23]. The first segment "QMQBCXHVEALRKZ" represents the main molecular connectivity and structure information [23]. The second segment "UHFFFAOYSA" encodes stereochemical and other structural details [23]. The final segment "N" indicates the International Chemical Identifier version and additional metadata [23].

International Chemical Identifier Keys enable high-speed chemical database searches and are particularly valuable for large-scale chemical informatics applications [23]. The compressed format of QMQBCXHVEALRKZ-UHFFFAOYSA-N facilitates efficient storage and retrieval in chemical databases while maintaining the unique identification properties essential for scientific and commercial applications [23]. The International Chemical Identifier Key system has become widely adopted across chemical databases, regulatory systems, and scientific literature for reliable chemical substance identification [23].

Simplified Molecular Input Line Entry System Notation: C1=CN=C(C2=NNC(=C21)I)Cl

The Simplified Molecular Input Line Entry System notation for 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is C1=CN=C(C2=NNC(=C21)I)Cl, which provides a linear text representation of the molecular structure using a systematic atom connectivity format [1] [2] [3] [22] [10] [15] [16] [24] [4]. The Simplified Molecular Input Line Entry System was developed as a line notation system for describing chemical structures in a compact, machine-readable format [23].

The Simplified Molecular Input Line Entry System string begins with the pyridine ring portion "C1=CN=C", which indicates a carbon atom (C1) connected to another carbon with a double bond (=C), followed by a nitrogen atom (N), another double bond (=C), representing the aromatic pyridine ring system [23]. The ring closure is indicated by the number "1" which connects back to the first carbon atom [23].

The fused pyrazole ring system is represented by the segment "(C2=NNC(=C21)I)", which describes the connectivity pattern of the pyrazole ring fused to the pyridine system [23]. The notation "C2" indicates a carbon atom that serves as the fusion point, followed by "=NNC" representing the characteristic nitrogen-nitrogen bond of the pyrazole ring with appropriate double bond positioning [23]. The "=C21" segment indicates the second fusion point and ring closure [23].

Substituent positioning is encoded within the Simplified Molecular Input Line Entry System string through the placement of "I" for iodine at position 3 and "Cl" for chlorine at position 7 of the fused ring system [1] [2] [23]. The Simplified Molecular Input Line Entry System format allows for unambiguous representation of the halogen substitution pattern while maintaining the correct connectivity and aromatic character of the heterocyclic framework [23].

XLogP3

2.1

Dates

Last modified: 08-15-2023

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